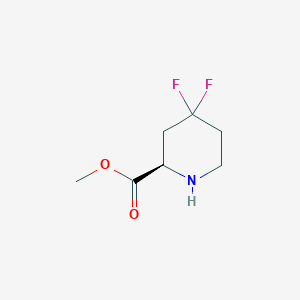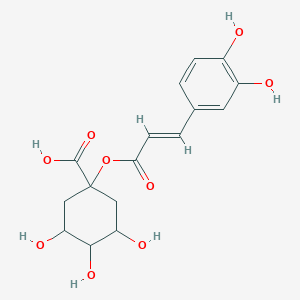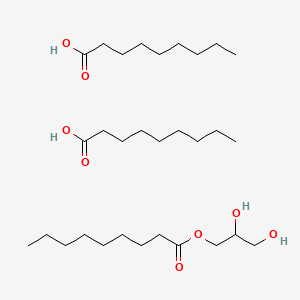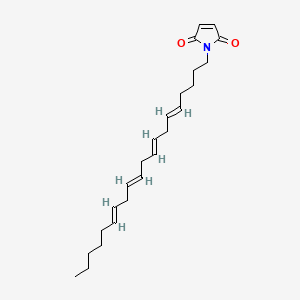
Glyceryl tritricosanoate
概要
説明
It is a long-chain fatty acid ester with the molecular formula C72H140O6 and a molecular weight of 1101.88 g/mol . This compound is primarily used in the pharmaceutical and cosmetic industries due to its emollient properties.
準備方法
Synthetic Routes and Reaction Conditions
Glyceryl tritricosanoate can be synthesized through the esterification of glycerol with tricosanoic acid. The reaction typically involves heating glycerol and tricosanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process. The reaction can be represented as follows:
Glycerol+3Tricosanoic Acid→Glyceryl Tritricosanoate+3Water
Industrial Production Methods
In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction is typically carried out in a batch reactor with continuous removal of water to drive the reaction to completion. The product is then purified through distillation or crystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
Oxidation: Glyceryl tritricosanoate can undergo oxidation reactions, particularly at the ester linkages, leading to the formation of peroxides and other oxidative degradation products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield glycerol and tricosanoic acid.
Transesterification: This reaction involves the exchange of the ester groups with alcohols, leading to the formation of different esters and glycerol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Transesterification: Methanol or ethanol in the presence of a base catalyst such as sodium methoxide.
Major Products Formed
Oxidation: Peroxides and other oxidative degradation products.
Hydrolysis: Glycerol and tricosanoic acid.
Transesterification: Methyl or ethyl esters of tricosanoic acid and glycerol.
科学的研究の応用
Glyceryl tritricosanoate has several applications in scientific research:
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Employed in the formulation of cosmetics and personal care products as an emollient and thickening agent.
作用機序
The mechanism by which glyceryl tritricosanoate exerts its effects is primarily through its interaction with lipid membranes. As a triglyceride, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where this compound can enhance the absorption of active pharmaceutical ingredients.
類似化合物との比較
Similar Compounds
Glyceryl trioctanoate: A triglyceride composed of glycerol and three octanoic acid molecules. It has a shorter chain length compared to glyceryl tritricosanoate.
Glyceryl tristearate: Composed of glycerol and three stearic acid molecules. It has a similar structure but with a different fatty acid composition.
Uniqueness
This compound is unique due to its long-chain fatty acid composition, which imparts distinct physical and chemical properties. Its high molecular weight and long carbon chains contribute to its stability and emollient properties, making it particularly suitable for use in cosmetics and pharmaceuticals.
特性
IUPAC Name |
(2-formyloxy-3-tricosanoyloxypropyl) tricosanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H96O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-49(52)54-45-48(56-47-51)46-55-50(53)44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h47-48H,3-46H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFURWIKEOKTMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCCC)OC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H96O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
793.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


palladium(II)](/img/structure/B8205452.png)
![Ir[p-F(t-Bu)-ppy]3](/img/structure/B8205455.png)

![3-((Benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8205462.png)




![1-(1-acetyl-5-methylpyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B8205482.png)

![1H-Indole-3-acetamide, 1-(2,2-diethoxyethyl)-2,3-dihydro-N-(4-methylphenyl)-3-[[[(4-methylphenyl)amino]carbonyl]amino]-2-oxo-, (+)-](/img/structure/B8205497.png)
![(1S,5R,8R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B8205504.png)


